Dimestrol

Description

Properties

IUPAC Name |

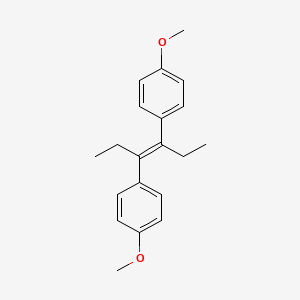

1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOAQMIKPYNCMV-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860026 | |

| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-79-0, 7773-34-4 | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene, alpha,alpha'-diethyl-4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4,4'-(1,2-diethylethylene)dianisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0MA01FTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimestrol: A Technical Overview of its Pharmacokinetics and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimestrol, a synthetic nonsteroidal estrogen of the stilbestrol group, is structurally recognized as the dimethyl ether of diethylstilbestrol (DES).[1] While historically utilized for hormonal therapy, a comprehensive understanding of its pharmacokinetic profile and metabolic pathways remains largely undocumented in publicly available scientific literature. This technical guide synthesizes the available information, proposing a logical metabolic cascade based on its chemical structure and the well-documented biotransformation of its parent compound, diethylstilbestrol. It is critical to note that quantitative pharmacokinetic data for this compound is sparse, and therefore, this document primarily presents a qualitative and inferred analysis, supplemented by established knowledge of related compounds.

Introduction

This compound, also known as dianisylhexene or 4,4'-dimethoxy-α,α'-diethylstilbene, has been employed in clinical settings for conditions associated with estrogen deficiency.[1] As an estrogen ether, its biological activity is intrinsically linked to its biotransformation. The central hypothesis, supported by the metabolism of other estrogen ethers, is that this compound functions as a prodrug, undergoing metabolic activation to exert its estrogenic effects. This guide will explore the inferred pharmacokinetic characteristics and metabolic pathways of this compound, drawing parallels with the extensively studied diethylstilbestrol (DES).

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Inferred Characteristics of this compound | Supporting Rationale |

| Absorption | Likely well-absorbed following oral and parenteral administration due to its lipophilic nature. | The presence of two methoxy groups increases lipophilicity compared to DES, which generally favors absorption across biological membranes. |

| Distribution | Expected to have a wide volume of distribution, with potential for accumulation in adipose tissue. | Increased lipophilicity would facilitate distribution into fatty tissues, potentially contributing to its long-acting nature. |

| Metabolism | Primarily hepatic. The key initial step is hypothesized to be O-demethylation to form active metabolites. | As an ether, enzymatic cleavage of the methyl groups is a logical and common metabolic pathway to unmask the active phenolic hydroxyl groups. |

| Excretion | Metabolites are likely excreted via both renal and fecal routes, similar to other estrogens and their metabolites.[2] | The route of excretion for DES and its conjugates is well-established, and it is probable that this compound metabolites follow a similar pattern. |

This compound is considered a long-acting estrogen, which may be attributable to a slow rate of metabolic activation and/or storage in and slow release from adipose tissue.[1][3]

Metabolic Pathways

The primary metabolic pathway of this compound is proposed to be initiated by O-demethylation , a common reaction for xenobiotics containing methoxy groups. This process would convert this compound into its pharmacologically active parent compound, diethylstilbestrol (DES), and potentially a mono-demethylated intermediate. Following its formation, DES would then enter its own well-established metabolic cascade.

Proposed Metabolic Activation of this compound

Caption: Proposed initial metabolic activation of this compound via sequential O-demethylation.

Subsequent Metabolism of Diethylstilbestrol (DES)

Once formed, DES undergoes extensive metabolism primarily involving oxidative transformations and conjugation reactions.

Caption: Established metabolic pathways of Diethylstilbestrol (DES).

The oxidative metabolism of DES can lead to the formation of various metabolites, including dienestrol.[4] Both DES and its oxidative metabolites can then undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.[2]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolic analysis of this compound are not available in the reviewed literature. However, standard methodologies used for the analysis of related compounds like DES would be applicable.

General Experimental Workflow for Pharmacokinetic Analysis

Caption: A generalized workflow for conducting preclinical pharmacokinetic studies.

Key Methodological Considerations:

-

Animal Model: The choice of animal model is crucial, as species differences in metabolism have been observed for DES.[2]

-

Sample Preparation: Biological samples (plasma, urine, feces, tissues) would require extraction to isolate this compound and its potential metabolites. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.

-

Analytical Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) would be the methods of choice for the sensitive and specific quantification of this compound and its metabolites.[5]

-

Metabolite Identification: In vitro studies using liver microsomes or hepatocytes can be employed to identify potential metabolites. High-resolution mass spectrometry is a powerful tool for structural elucidation.

Conclusion

The pharmacokinetics and metabolic pathways of this compound are not well-characterized in the existing scientific literature. Based on its chemical structure as a dimethyl ether of DES, it is reasonable to propose that this compound acts as a prodrug, undergoing O-demethylation to form the pharmacologically active DES. Subsequently, it would follow the known metabolic pathways of DES, involving oxidation and conjugation. The long-acting nature of this compound is likely due to its lipophilicity, leading to depot formation in adipose tissue and a slow rate of metabolic activation. Further research, including in vivo pharmacokinetic studies and in vitro metabolism experiments, is necessary to definitively elucidate the ADME properties and metabolic fate of this compound. Such studies would provide valuable data for a more complete understanding of its pharmacological profile and for any potential future drug development efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The metabolism of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 4. Metabolism of diethylstilbestrol: identification of a catechol derived from dienestrol. | Semantic Scholar [semanticscholar.org]

- 5. Analysis of diethylstilbestrol, dienestrol and hexestrol in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Context of Dimestrol's Development and Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimestrol, a synthetic nonsteroidal estrogen, emerged from the broader exploration of stilbene derivatives, a class of compounds that revolutionized hormone therapy in the mid-20th century. As the dimethyl ether of diethylstilbestrol (DES), its development and clinical application are intrinsically linked to the history of its more famous precursor. This guide provides a comprehensive overview of the historical context of this compound's development, its synthesis, mechanism of action, and clinical applications. It also details relevant experimental protocols and summarizes key pharmacological data, offering a valuable resource for researchers in endocrinology and drug development. Due to the limited availability of specific quantitative data for this compound, data from its closely related and extensively studied parent compound, diethylstilbestrol (DES), is included for comparative and contextual purposes, with this distinction clearly noted.

Historical Development and Clinical Use

This compound, also known as dianisylhexene or diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group.[1] Its history is closely intertwined with that of diethylstilbestrol (DES), which was first synthesized in 1938.[2] The development of these synthetic estrogens was a landmark in medicine, offering potent, orally active alternatives to natural estrogens.

This compound has been used clinically for various hormone-related conditions. Its applications have included hormonal therapy for:

-

Delayed female puberty: To induce the development of secondary sexual characteristics.[1]

-

Hypogonadism: As a form of estrogen replacement therapy.[1]

-

Menopausal and postmenopausal symptoms: To alleviate symptoms such as hot flashes and vaginal atrophy.[1]

Beyond human medicine, this compound also found use as a growth promoter in livestock, a practice shared with DES.[1] The use of stilbene estrogens in agriculture became a subject of controversy and regulatory scrutiny due to concerns about residues in food products and their potential health effects on consumers.

The clinical use of this compound and other stilbene derivatives has significantly declined. This is largely due to the severe adverse effects associated with in utero exposure to DES, including an increased risk of clear-cell adenocarcinoma of the vagina and cervix in the daughters of women who took DES during pregnancy.[1] While this compound is the dimethyl ether of DES, the shadow of DES's toxicity has invariably impacted the perception and use of related compounds.

Pharmacological Data

Quantitative pharmacological data specifically for this compound is scarce in publicly available literature. Therefore, data for the closely related and extensively studied compound, diethylstilbestrol (DES), is presented here to provide context for the expected pharmacological profile of this compound.

Table 1: Estrogen Receptor Binding Affinity of Diethylstilbestrol (DES)

| Compound | Receptor | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference |

| Diethylstilbestrol (DES) | Estrogen Receptor α (ERα) | ~468 | [3] |

| Diethylstilbestrol (DES) | Estrogen Receptor β (ERβ) | ~295 | [3] |

| Diethylstilbestrol (DES) | Nuclear Estrogen Receptor | 245 ± 36 | [4] |

Note: The data presented is for Diethylstilbestrol (DES), the parent compound of this compound.

Table 2: Pharmacokinetic Parameters of Diethylstilbestrol (DES) in Humans

| Parameter | Value | Reference |

| Bioavailability | Well-absorbed orally | [3] |

| Protein Binding | >95% | [3] |

| Metabolism | Hepatic (Hydroxylation, oxidation, glucuronidation) | [3] |

| Elimination Half-life | ~24 hours | [3] |

| Excretion | Urine and feces | [3] |

Note: The data presented is for Diethylstilbestrol (DES), the parent compound of this compound.

Mechanism of Action

This compound, like other stilbene estrogens, exerts its effects by acting as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ.

Upon entering a target cell, this compound binds to estrogen receptors in the cytoplasm, causing the dissociation of heat shock proteins. The this compound-ER complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive coupling of p-methoxypropiophenone.

Procedure:

-

Zinc dust is slurried in dry tetrahydrofuran (THF) under an inert atmosphere.

-

A solution of titanium tetrachloride in dry benzene is added, and the mixture is refluxed overnight to form the active Ti(II) reagent.

-

A solution of p-methoxypropiophenone in dry THF is added to the reagent mixture.

-

The solution is refluxed for approximately 12 hours.

-

After cooling, the reaction mixture is poured into aqueous hydrochloric acid and extracted with ether.

-

The combined ether extracts are washed, dried, and concentrated.

-

The crude product is purified by chromatography on silica gel to yield this compound.[1]

Uterotrophic Assay (General Protocol)

The uterotrophic assay is a standard in vivo bioassay to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Methodology:

-

Animal Model: Immature or ovariectomized female rats or mice are used.

-

Dosing: Animals are administered the test compound (this compound) or a vehicle control daily for a set period (e.g., 3-7 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

-

Necropsy: On the day after the final dose, the animals are euthanized.

-

Uterine Dissection and Weighing: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to remove luminal fluid before weighing or dried to obtain a dry weight.

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Estrogen Receptor Competitive Binding Assay (General Protocol)

This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]estradiol) for binding to the estrogen receptor.

Methodology:

-

Receptor Preparation: A source of estrogen receptors is prepared, typically from the cytosol of estrogen target tissues (e.g., rat uterus) or using recombinant human ERα or ERβ.

-

Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation, the receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol. Common methods include dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of this compound for the estrogen receptor.

Conclusion

This compound represents a chapter in the history of synthetic hormone development, offering therapeutic options for various estrogen-deficient states. Its story is a poignant reminder of the power of synthetic chemistry to address medical needs, while also highlighting the critical importance of long-term safety monitoring in drug development. The profound and delayed toxicities discovered with the closely related DES underscore the complexities of endocrine disruption and have shaped modern approaches to the safety assessment of hormonally active compounds. For researchers today, the study of this compound and its congeners provides valuable insights into the structure-activity relationships of nonsteroidal estrogens and the intricate mechanisms of hormone action.

References

- 1. prepchem.com [prepchem.com]

- 2. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor alpha and beta subtypes: Insights into the structural determinants favoring a differential subtype binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urosphere.com [urosphere.com]

Dimestrol's Binding Affinity for Estrogen Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimestrol's binding affinity for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes. This compound, a synthetic nonsteroidal estrogen, exhibits differential binding to these two receptor isoforms, a characteristic that is of significant interest in the fields of endocrinology and drug development. This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity of this compound for ERα and ERβ

This compound, also known as diethylstilbestrol dimethyl ether, demonstrates a marked preference for ERβ over ERα. The binding affinity is commonly expressed as a Relative Binding Affinity (RBA), which compares the binding of the test compound to that of the natural ligand, 17β-estradiol (E2), set at 100%.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) | Reference |

| This compound (DMS) | ERα | 22.2 ± 4.3 | [1] |

| This compound (DMS) | ERβ | 237 ± 28 | [1] |

| 17β-Estradiol (E2) | ERα | 100 | [1] |

| 17β-Estradiol (E2) | ERβ | 100 | [1] |

Table 1: Relative Binding Affinity of this compound for ERα and ERβ. The data clearly indicates that this compound binds preferentially to the ERβ subtype.[1]

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity for estrogen receptors is typically accomplished through competitive binding assays. Two common methods are the competitive radioligand binding assay and the fluorescence polarization (FP) assay.

Competitive Radioligand Binding Assay

This classical method quantifies the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor.

Methodology:

-

Preparation of Receptor Source: Estrogen receptors (either full-length or the ligand-binding domain) are prepared from various sources, such as recombinant expression systems (e.g., E. coli, insect cells) or from tissue homogenates (e.g., rat uterine cytosol).

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxyapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The RBA is then calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100%.[1]

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled estrogen ligand (tracer) upon binding to the estrogen receptor.

Methodology:

-

Assay Components: The assay mixture contains the estrogen receptor, a fluorescently labeled estrogen tracer, and the competitor compound (this compound).

-

Principle: When the small, fluorescently labeled tracer is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger estrogen receptor, its rotation is slowed, leading to an increase in fluorescence polarization.

-

Competition: The unlabeled competitor compound competes with the fluorescent tracer for binding to the receptor. As the concentration of the competitor increases, more of the tracer is displaced, leading to a decrease in fluorescence polarization.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: Similar to the radioligand binding assay, the data is used to generate a competition curve and determine the IC50 value of the test compound.

Estrogen Receptor Signaling Pathways

Upon ligand binding, estrogen receptors can initiate signaling through two primary pathways: the classical (genomic) pathway and the non-genomic pathway.

Classical (Genomic) Signaling Pathway

This pathway involves the direct regulation of gene expression by the estrogen receptor.

-

Ligand Binding and Dimerization: Upon binding of an agonist like this compound, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

-

DNA Binding and Transcription: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators: The complex then recruits co-activator or co-repressor proteins, which modulate the transcription of downstream genes, leading to physiological effects.

Non-Genomic Signaling Pathway

This pathway involves rapid, non-transcriptional effects that are initiated at the cell membrane or in the cytoplasm.

-

Membrane-Associated Receptors: A sub-population of estrogen receptors is localized to the plasma membrane, often in association with caveolin.

-

Activation of Kinase Cascades: Ligand binding to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways.

-

Downstream Effects: These kinase cascades can then phosphorylate and modulate the activity of various downstream proteins, including other transcription factors, leading to rapid cellular responses that do not require new gene synthesis.

Conclusion

The data presented in this technical guide highlights the significant preferential binding of this compound to the ERβ subtype. This selectivity is a key characteristic that may be exploited in the development of novel therapeutics targeting estrogen receptor signaling. The detailed experimental protocols provide a foundation for researchers to design and execute studies to further investigate the pharmacological properties of this compound and other ER-modulating compounds. The illustrated signaling pathways offer a visual framework for understanding the molecular mechanisms through which this compound may exert its biological effects.

References

In Vitro Estrogenic Activity of Dimestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, also known as dianisylhexene, 4,4'-dimethoxy-α,α'-diethylstilbene, or diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. Structurally related to the more widely studied diethylstilbestrol (DES), this compound has been investigated for its potential hormonal activity. This technical guide provides a comprehensive overview of the in vitro estrogenic activity of this compound in various cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Estrogenic Activity Profile of this compound

The in vitro estrogenic activity of this compound is characterized by a low intrinsic affinity for the estrogen receptor (ER) but can be potentiated through metabolic activation. Understanding this dual characteristic is crucial for interpreting its biological effects.

Estrogen Receptor Binding Affinity

Direct binding assays have demonstrated that this compound exhibits a significantly lower affinity for the estrogen receptor compared to estradiol (E2) and its parent compound, diethylstilbestrol (DES). One study quantified the Relative Binding Affinity (RBA) of diethylstilbestrol dimethyl ether (this compound) for the estrogen receptor as 0.056, where the RBA of estradiol is set to 100[1]. This indicates a very weak direct interaction with the ER. The presence of methyl groups on the hydroxyl moieties, which are crucial for hydrogen bonding within the receptor's ligand-binding pocket, is thought to be responsible for this reduced affinity[1].

Cell-Based Assays

In cell-based assays, which measure the functional consequences of ER activation, this compound has shown marginal to low estrogenic activity in its parent form.

MCF-7 Cell Line: In studies using the estrogen-responsive human breast cancer cell line MCF-7, 4,4′-dimethoxystilbene (this compound) exhibited only marginal activity in an estrogen reporter assay[2][3]. This is consistent with its low receptor binding affinity.

Metabolic Activation: A critical finding is that the estrogenic activity of this compound can be significantly increased following metabolic activation. Incubation with liver microsomes (S9 fraction) from rats treated with 3-methylcholanthrene or phenobarbital in the presence of NADPH led to the exhibition of estrogenic activities by 4,4′-dimethoxystilbene[2][3]. This suggests that this compound can be metabolized into compounds with a higher affinity for the estrogen receptor and greater estrogenic potency. This process of metabolic activation is a key consideration when evaluating the potential in vivo effects of this compound based on in vitro data.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro estrogenic activity of this compound and its comparator, Diethylstilbestrol (DES).

| Compound | Assay Type | Receptor | Relative Binding Affinity (RBA) | Reference |

| Diethylstilbestrol dimethyl ether (this compound) | Estrogen Receptor Binding | ER | 0.056 | [1] |

| Diethylstilbestrol (DES) | Estrogen Receptor Binding | Nuclear ER | 245 ± 36 | [4] |

RBA is relative to Estradiol (RBA = 100).

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro estrogenicity studies. Below are representative protocols for key assays mentioned in the literature.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

-

Estrogen receptor preparation (e.g., from rat uterine cytosol)

-

[³H]-Estradiol (radiolabeled ligand)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Hydroxyapatite slurry or dextran-coated charcoal

Procedure:

-

Prepare serial dilutions of the test compound and a standard competitor (e.g., unlabeled estradiol).

-

In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound or standard.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound from unbound [³H]-Estradiol using either hydroxyapatite slurry (which binds the receptor-ligand complex) or dextran-coated charcoal (which adsorbs the unbound ligand).

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50).

-

Determine the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to that of unlabeled estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran stripped FBS (to remove endogenous steroids)

-

Test compound (this compound)

-

Positive control (e.g., 17β-estradiol)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

Procedure:

-

Culture MCF-7 cells in standard medium. Prior to the assay, switch to a hormone-free medium containing charcoal-dextran stripped FBS for a period to deplete endogenous estrogens.

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound, a positive control, and a vehicle control.

-

Incubate the plates for a defined period (e.g., 6 days), replacing the medium with fresh treatment solutions as needed.

-

At the end of the incubation, assess cell viability using a suitable colorimetric or fluorometric assay.

-

Measure the absorbance or fluorescence and calculate the percentage of cell proliferation relative to the vehicle control.

-

Determine the EC50 value, which is the concentration of the compound that induces a half-maximal proliferative response.

Alkaline Phosphatase Induction Assay in Ishikawa Cells

This assay quantifies the induction of alkaline phosphatase, an estrogen-responsive enzyme, in the human endometrial adenocarcinoma cell line Ishikawa.

Materials:

-

Ishikawa cells

-

Cell culture medium

-

Hormone-free medium

-

Test compound (this compound)

-

Positive control (e.g., 17β-estradiol)

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)

-

Lysis buffer

Procedure:

-

Culture Ishikawa cells and prepare them in hormone-free medium as described for the MCF-7 assay.

-

Seed the cells into 96-well plates.

-

Treat the cells with various concentrations of the test compound, a positive control, and a vehicle control.

-

Incubate for a specified duration (e.g., 72 hours).

-

Lyse the cells to release the intracellular enzymes.

-

Add the alkaline phosphatase substrate solution to each well.

-

Incubate to allow for the colorimetric reaction to develop.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the fold induction of alkaline phosphatase activity relative to the vehicle control and determine the EC50 value.

S9 Metabolic Activation Protocol for In Vitro Assays

This protocol describes the incorporation of a liver S9 fraction to simulate metabolic activation of a test compound.

Materials:

-

Liver S9 fraction (from induced or uninduced rodents)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

Test compound (this compound)

-

Assay medium

Procedure:

-

Prepare the S9 mix by combining the S9 fraction with the NADPH-generating system or NADPH in an appropriate buffer.

-

Pre-incubate the test compound with the S9 mix for a defined period (e.g., 60-120 minutes) at 37°C to allow for metabolic conversion.

-

Stop the metabolic reaction (e.g., by heat inactivation or addition of a chemical inhibitor, depending on the subsequent assay).

-

Use the resulting mixture containing the parent compound and its metabolites as the test substance in the desired in vitro estrogenicity assay (e.g., receptor binding, cell proliferation, or reporter gene assay).

-

Compare the estrogenic activity of the metabolically activated compound to that of the parent compound alone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of estrogen action and the general workflows of the described experimental assays.

Conclusion

The in vitro estrogenic activity of this compound is weak in its parent form due to a low binding affinity for the estrogen receptor. However, the potential for metabolic activation to more potent estrogenic compounds is a significant factor that must be considered in the overall assessment of its biological activity. This technical guide provides a summary of the current understanding of this compound's in vitro estrogenicity and detailed protocols for its assessment. Further research is warranted to fully characterize the metabolites of this compound and their specific activities in various estrogen-responsive systems.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Estrogenic Activity of Stilbene Derivatives [jstage.jst.go.jp]

- 4. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimestrol: Molecular Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimestrol, a synthetic nonsteroidal estrogen, has been a subject of interest in medicinal chemistry and pharmacology due to its estrogenic activity. This technical guide provides a comprehensive overview of the molecular properties, experimental protocols for synthesis and analysis, and the biological signaling pathways of this compound. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanism of action.

Molecular Properties of this compound

This compound, also known as diethylstilbestrol dimethyl ether, is a stilbene derivative with potent estrogenic effects. Its key molecular and physical properties are summarized in the tables below.

Chemical and Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | C20H24O2 | [1][2][3][4] |

| Molecular Weight | 296.40 g/mol | [1][3][5] |

| IUPAC Name | 1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | [1][4] |

| CAS Number | 130-79-0 | [2][3][4][5] |

| Melting Point | 124 °C | [3] |

| Boiling Point | Not available | |

| Appearance | Crystals | [3] |

Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference(s) |

| SMILES | CC/C(=C(\CC)/c1ccc(cc1)OC)/c2ccc(cc2)OC | [2] |

| InChI | InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+ | [1][4] |

| InChIKey | VQOAQMIKPYNCMV-FMQUCBEESA-N | [1][4] |

Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [3] |

| Alcohol | Soluble | [3] |

| Acetone | Freely soluble | [3] |

| Ether | Freely soluble | [3] |

| Vegetable Oils | Soluble | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive coupling of p-methoxypropiophenone.

Materials:

-

p-Methoxypropiophenone

-

Titanium (IV) chloride (TiCl4)

-

Zinc dust

-

Tetrahydrofuran (THF), anhydrous

-

Benzene, anhydrous

-

2 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium chloride solution

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (10.0 mmol).

-

Add anhydrous tetrahydrofuran (20 mL) to the flask to create a slurry.

-

Slowly add a solution of titanium (IV) chloride (5.0 mmol) in anhydrous benzene (3 mL) to the zinc slurry.

-

Reflux the resulting mixture overnight. This will generate the active low-valent titanium reagent.

-

Prepare a solution of p-methoxypropiophenone (3.0 mmol) in anhydrous tetrahydrofuran (5 mL).

-

Add the p-methoxypropiophenone solution to the refluxing titanium reagent mixture.

-

Continue to reflux the reaction mixture for an additional 12 hours.

-

After cooling to room temperature, pour the reaction mixture into 50 mL of 2 M aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution in vacuo to obtain the crude product.

Purification of this compound

The crude this compound can be purified by column chromatography followed by recrystallization.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

Recrystallization:

-

Dissolve the purified this compound from the column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot (e.g., petroleum ether).[3]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The expected signals would correspond to the aromatic protons, the methoxy groups, and the ethyl groups of the this compound molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O stretching of the methoxy groups, the C=C stretching of the alkene and aromatic rings, and the C-H stretching of the alkyl and aromatic groups.

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of this compound (m/z = 296.4).

Biological Activity and Signaling Pathways

This compound exerts its biological effects by acting as an agonist for estrogen receptors (ERs), primarily ERα and ERβ.[5] As a synthetic estrogen, its mechanism of action is analogous to that of other well-characterized estrogens like diethylstilbestrol (DES).

Upon entering a target cell, this compound binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if it was in the cytoplasm. In the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription. The altered gene expression profile results in the various physiological and pathophysiological effects associated with estrogenic compounds.

Below are Graphviz diagrams illustrating the general experimental workflow for this compound synthesis and the proposed signaling pathway.

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Proposed signaling pathway of this compound via estrogen receptor activation.

References

- 1. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]

- 2. Home Page [chem.ualberta.ca]

- 3. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developmental diethylstilbestrol exposure alters genetic pathways of uterine cytodifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo interactions of [3H]dimethylstilbestrol with the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Synthetic Estrogens: A Technical Guide to the Discovery and Initial Synthesis of Stilboestrol by Dodds et al.

A deep dive into the seminal 1938 discovery that revolutionized endocrinology and therapeutics, this document provides a detailed account of the synthesis and biological evaluation of diethylstilbestrol (stilboestrol) and related compounds by Sir Edward Charles Dodds, Wilfrid Lawson, Leon Golberg, and Sir Robert Robinson.

In a landmark 1938 publication in Nature, followed by a comprehensive paper in the Proceedings of the Royal Society of London B in 1939, Dodds and his collaborators announced the synthesis of a series of potent estrogenic compounds, culminating in the discovery of 4,4'-dihydroxy-α:β-diethylstilbene, which they named stilboestrol.[1][2] This synthetic, non-steroidal compound exhibited estrogenic activity comparable to, and in some respects exceeding, that of the natural hormone œstrone. This breakthrough opened a new era in hormone therapy due to the compound's high potency when administered orally and its relatively simple and inexpensive synthesis.

This technical guide details the experimental methodologies employed by Dodds and his team, presents their quantitative findings in structured tables for clarity, and visualizes the logical and chemical workflows that led to this pivotal discovery.

I. Quantitative Data: Synthesis and Biological Activity

The research conducted by Dodds and his team involved the synthesis and biological evaluation of a series of stilbene and diphenylethane derivatives. Their systematic investigation aimed to identify the key structural features responsible for estrogenic activity. The data presented below is extracted from their 1939 publication in the Proceedings of the Royal Society of London B.[3]

Table 1: Physical and Biological Properties of Key Synthesized Compounds

| Compound Name | Structure | Melting Point (°C) | Full Estrogenic Activity Dose (µg) in Ovariectomized Rats |

| 4,4'-Dihydroxystilbene | 4,4'-(HO)C₆H₄CH=CHC₆H₄(OH) | 277 | 1000 |

| 4,4'-Dihydroxy-α-methylstilbene | 4,4'-(HO)C₆H₄C(CH₃)=CHC₆H₄(OH) | 184-185 | 100 |

| 4,4'-Dihydroxy-α:β-dimethylstilbene | 4,4'-(HO)C₆H₄C(CH₃)=C(CH₃)C₆H₄(OH) | 190-192 | 10 |

| Stilboestrol (Diethylstilbestrol) | 4,4'-(HO)C₆H₄C(C₂H₅)=C(C₂H₅)C₆H₄(OH) | 171 | 0.4 |

| 4,4'-Dihydroxy-α:β-di-n-propylstilbene | 4,4'-(HO)C₆H₄C(C₃H₇)=C(C₃H₇)C₆H₄(OH) | 119-120 | 1 |

| Hexoestrol (meso-form) | meso-4,4'-(HO)C₆H₄CH(C₂H₅)CH(C₂H₅)C₆H₄(OH) | 185 | 0.3 |

| Oestrone (for comparison) | C₁₈H₂₂O₂ | 256 | 0.3 |

II. Experimental Protocols

The following methodologies are based on the detailed descriptions provided in the 1939 publication by Dodds et al. in the Proceedings of the Royal Society of London B.[3]

A. Chemical Synthesis of Stilboestrol (4,4'-Dihydroxy-α:β-diethylstilbene)

The synthesis of stilboestrol was approached through a multi-step process, with a key intermediate being anethole hydrobromide.

Step 1: Preparation of Anethole Hydrobromide

-

Anethole (4-methoxy-1-propenylbenzene) is dissolved in a suitable solvent.

-

The solution is saturated with dry hydrogen bromide gas at a low temperature.

-

The resulting anethole hydrobromide precipitates and is collected.

Step 2: Condensation and Demethylation

-

Anethole hydrobromide is treated with a basic reagent, such as powdered potassium hydroxide, to induce condensation.

-

The reaction mixture is heated, leading to the formation of the dimethyl ether of stilboestrol.

-

The resulting dimethyl ether is then demethylated to yield stilboestrol. This is achieved by heating with a demethylating agent, such as alcoholic potassium hydroxide or by using other methods like reaction with hydriodic acid.

-

The crude stilboestrol is then purified by recrystallization from a suitable solvent, such as aqueous alcohol.

B. Biological Assay for Estrogenic Activity

The estrogenic activity of the synthesized compounds was determined using the Allen-Doisy test on ovariectomized rats.

-

Animal Model: Adult female rats were ovariectomized. A post-operative period of at least 14 days was allowed to ensure the complete cessation of endogenous estrogen production, confirmed by the absence of estrous smears.

-

Administration of Compounds: The test compounds were dissolved or suspended in sesame oil.

-

Dosing Regimen: The total dose of the compound was administered in divided portions over a period of two days via subcutaneous injection.

-

Vaginal Smear Analysis: Starting on the third day, vaginal smears were taken from the rats. The smears were examined microscopically for the presence of cornified epithelial cells, which is a characteristic sign of estrus.

-

Determination of Activity: A positive response was defined as the appearance of a full estrous smear (predominantly cornified cells with the absence of leucocytes). The minimum dose of a compound required to produce a positive response in a significant proportion of the test animals was determined.

III. Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical progression of the research and the chemical synthesis pathway for stilboestrol.

A. Logical Workflow of the Discovery

Caption: Logical progression leading to the discovery of Stilboestrol.

B. Chemical Synthesis Pathway of Stilboestrol

Caption: Simplified chemical synthesis route to Stilboestrol.

IV. Concluding Remarks

The discovery of stilboestrol by Dodds and his colleagues was a pivotal moment in medicinal chemistry and endocrinology. Their systematic approach, combining organic synthesis with rigorous biological testing, not only yielded a compound of immense therapeutic importance but also significantly advanced the understanding of structure-activity relationships in estrogenic compounds. The methodologies and findings detailed in their seminal publications laid the groundwork for the development of a wide range of synthetic hormones that continue to have a profound impact on medicine. While the therapeutic use of diethylstilbestrol has been curtailed due to long-term adverse effects discovered decades later, the scientific rigor and innovative thinking demonstrated by Dodds and his team remain a landmark in the history of drug discovery.

References

Dimestrol: A Technical Whitepaper on its Function as a Xenoestrogen and Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimestrol, a synthetic nonsteroidal estrogen, is the dimethyl ether of diethylstilbestrol (DES). While historically used in hormone therapy and as a growth promoter in livestock, its structural similarity to the potent endocrine disruptor DES raises significant concerns regarding its own xenoestrogenic activity and potential for endocrine disruption. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its interaction with estrogen receptors, and the experimental methodologies used to assess its biological effects. Due to the limited availability of direct quantitative data for this compound, this paper heavily references data from its well-studied parent compound, diethylstilbestrol, to infer its potential biological activities.

Introduction

This compound, also known as dianisylhexene or 4,4'-dimethoxy-α,α'-diethylstilbene, is a stilbestrol derivative that has been utilized for its estrogenic properties.[1] As a xenoestrogen, it mimics the action of endogenous estrogens, primarily 17β-estradiol, by binding to estrogen receptors (ERs), thereby initiating a cascade of cellular events that can disrupt normal endocrine function. The endocrine-disrupting potential of this compound is of particular interest due to the established adverse health effects of its parent compound, DES, which include reproductive and developmental abnormalities, and an increased risk of cancer.[2] This document serves as a technical resource for researchers and professionals in drug development, summarizing the current understanding of this compound as an endocrine disruptor, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C20H24O2 |

| Molar Mass | 296.41 g/mol |

| Synonyms | Dianisylhexene, 4,4'-Dimethoxy-α,α'-diethylstilbene, Diethylstilbestrol dimethyl ether |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Mechanism of Action: An Estrogen Receptor Agonist

This compound, like its parent compound DES, is believed to exert its biological effects primarily through its interaction with estrogen receptors, ERα and ERβ. As an ER agonist, this compound binds to these receptors, inducing a conformational change that promotes the dissociation of heat shock proteins and allows for receptor dimerization. This activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of estrogen-responsive genes, leading to a physiological response.

Estrogen Receptor Signaling Pathway

The binding of an estrogenic compound like this compound to the estrogen receptor can trigger a complex signaling cascade. This can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: This is the classical pathway where the ligand-activated ER dimer binds to EREs, leading to the recruitment of co-activator or co-repressor proteins and modulation of gene transcription.

Non-Genomic Pathway: This rapid signaling pathway is initiated by ERs located at the cell membrane. Upon ligand binding, these receptors can activate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which in turn can influence cell proliferation, survival, and other cellular processes.

Figure 1: Simplified diagram of the estrogen signaling pathways activated by this compound.

Quantitative Data on Estrogenic Activity

Direct quantitative data on the estrogenic activity of this compound is scarce in publicly available literature. However, data for its parent compound, diethylstilbestrol (DES), is extensive and can be used to infer the potential potency of this compound. It has been noted that etherification of DES to form this compound may diminish its uterotrophic potency at lower doses.[3]

Estrogen Receptor Binding Affinity

The binding affinity of a compound to ERα and ERβ is a key indicator of its estrogenic potential. This is often expressed as the Relative Binding Affinity (RBA) compared to 17β-estradiol (RBA = 100%).

Table 1: Estrogen Receptor Binding Affinity of Diethylstilbestrol (DES)

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference |

| Diethylstilbestrol (DES) | ERα | 236 | [4] |

| Diethylstilbestrol (DES) | ERβ | 221 | [4] |

| 17β-Estradiol | ERα / ERβ | 100 | (Reference Standard) |

In Vitro Potency

In vitro assays are crucial for determining the functional estrogenic activity of a compound. Key parameters include the half-maximal effective concentration (EC50) for agonistic activity and the half-maximal inhibitory concentration (IC50) for antagonistic or competitive binding activity.

Table 2: In Vitro Potency of Diethylstilbestrol (DES)

| Assay | Cell Line | Parameter | Value | Reference |

| ERE-Luciferase Reporter Assay | U2OS-ERα | EC50 | 3-fold higher than 17β-estradiol | [3] |

| MCF-7 Cell Proliferation | MCF-7 | EC50 | 2.5 times more potent than 17β-estradiol | [5] |

| Competitive Binding Assay | Rat Uterine Cytosol | IC50 | Lower than 17β-estradiol | [6] |

Experimental Protocols for Assessing Estrogenic Activity

A variety of standardized in vitro and in vivo assays are employed to characterize the estrogenic and endocrine-disrupting potential of chemical compounds. The following sections detail the methodologies for key experiments relevant to the assessment of this compound.

Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.

Methodology:

-

Preparation of ER Source: Uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ can be used as the source of estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled 17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: Techniques such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal are used to separate the ER-bound radiolabel from the free radiolabel.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to the IC50 of a reference estrogen (e.g., 17β-estradiol or DES).

Figure 2: Workflow for the estrogen receptor competitive binding assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This in vitro assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (this compound) and a positive control (17β-estradiol).

-

Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

-

Quantification of Cell Number: Cell proliferation is assessed by various methods, such as sulforhodamine B (SRB) staining, MTT assay, or direct cell counting.

-

Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that induces a half-maximal proliferative response) is calculated. The relative proliferative potency (RPP) can be determined by comparing the EC50 of the test compound to that of 17β-estradiol.

Figure 3: Workflow for the MCF-7 cell proliferation assay.

Uterotrophic Assay

This in vivo bioassay is a well-established method for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[7]

Methodology:

-

Animal Model: Immature (e.g., 21-day-old) or ovariectomized adult female rats or mice are used.

-

Dosing: The test compound (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., 17β-estradiol or DES) are included.

-

Necropsy: On the fourth day, the animals are euthanized, and their uteri are carefully excised and weighed (wet and blotted weight).

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. A dose-response curve can be generated to determine the effective dose.

Figure 4: Workflow for the in vivo uterotrophic assay.

Endocrine Disrupting Effects

The endocrine-disrupting effects of this compound are presumed to be similar to those of DES, given their structural relationship. Exposure to potent xenoestrogens like DES, particularly during critical developmental windows, can lead to a range of adverse health outcomes.

Potential Endocrine Disrupting Effects (inferred from DES data):

-

Reproductive Tract Abnormalities: In utero exposure to DES is linked to structural abnormalities of the reproductive tract in both males and females.[2]

-

Impaired Fertility: DES exposure can lead to reduced fertility and an increased risk of adverse pregnancy outcomes.[1]

-

Carcinogenesis: DES is a known carcinogen, increasing the risk of certain cancers, such as clear cell adenocarcinoma of the vagina and cervix in women exposed in utero.[2]

-

Transgenerational Effects: Evidence suggests that some of the adverse effects of DES exposure may be passed down to subsequent generations, potentially through epigenetic mechanisms.

Conclusion

This compound, as the dimethyl ether of diethylstilbestrol, is a synthetic estrogen with the potential to act as a potent xenoestrogen and endocrine disruptor. While direct quantitative data on its biological activity is limited, the extensive body of research on its parent compound, DES, provides a strong basis for inferring its mechanism of action and potential for adverse health effects. The experimental protocols detailed in this whitepaper provide a framework for the further characterization of this compound and other potential endocrine-disrupting compounds. Given the known risks associated with DES, a precautionary approach is warranted in any application or potential exposure to this compound. Further research is crucial to definitively quantify the estrogenic potency and endocrine-disrupting potential of this compound to fully assess its risk to human and environmental health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Biological Activity and Mechanism of Xenoestrogens and Phytoestrogens in Cancers: Emerging Methods and Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, diethylstilbestrol, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimestrol: A Technical Guide to its Biological Activities and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, also known as dianisylhexene or diethylstilbestrol dimethyl ether, is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group.[1] Structurally related to the more widely known diethylstilbestrol (DES), this compound has been utilized in clinical settings for hormone therapy. Its applications include the management of delayed female puberty, hypogonadism, and symptoms associated with menopause and postmenopause.[1] It is recognized for its ability to induce the development of female secondary sexual characteristics in cases of delayed puberty or hypogonadism.[1] Additionally, this compound has been used as a growth promoter in livestock.[1] This technical guide provides a comprehensive overview of the biological activities and physiological effects of this compound, with a focus on its mechanism of action, estrogenic activity, and available data from preclinical and clinical studies.

Chemical and Physical Properties

This compound is chemically designated as 4,4'-dimethoxy-α,α'-diethylstilbene. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | [1] |

| Synonyms | Dianisylhexene, Diethylstilbestrol dimethyl ether | [1] |

| CAS Number | 130-79-0 | [1] |

| Molecular Formula | C20H24O2 | [1] |

| Molar Mass | 296.410 g/mol | [1] |

Mechanism of Action

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to ERs located predominantly in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis or repression of specific proteins that mediate the physiological effects of estrogens.

References

Methodological & Application

Protocol for the Preparation of Dimestrol Solutions in Ethanol for Research Applications

Abstract

This document provides a detailed protocol for the dissolution of Dimestrol, a synthetic nonsteroidal estrogen, in ethanol for use in scientific research. This compound, also known as diethylstilbestrol dimethyl ether, is a precursor to the biologically active diethylstilbestrol (DES)[1]. The procedures outlined below are intended for researchers, scientists, and drug development professionals. This protocol includes information on solubility, step-by-step instructions for preparing stock and working solutions, storage recommendations, and relevant safety precautions. Additionally, a summary of the signaling pathways affected by this compound is provided.

Materials and Equipment

2.1 Materials:

-

This compound powder (C₂₀H₂₄O₂)

-

Ethanol (ACS grade or higher, anhydrous)

-

Sterile, amber glass vials with screw caps

-

Sterile, conical tubes (e.g., 15 mL and 50 mL)

-

Sterile serological pipettes

-

Sterile pipette tips

-

Cell culture medium or aqueous buffer (e.g., PBS, pH 7.2)

-

Syringe filters (0.22 µm, PTFE or other ethanol-compatible membrane)

2.2 Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Magnetic stirrer and stir bars (optional)

-

Biological safety cabinet (for sterile work)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Quantitative Data Summary

| Compound Name | Solvent | Reported Solubility | Molar Mass ( g/mol ) | Molar Concentration (Approx.) | Source(s) |

| This compound | Ethanol | Data not available; estimated based on DES | 296.41 | - | [2] |

| Diethylstilbestrol (DES) | Ethanol | ~30 mg/mL | 268.35 | ~111.8 mM | [1] |

| Diethylstilbestrol (DES) | DMSO | ~30 mg/mL | 268.35 | ~111.8 mM | [1] |

| Dienestrol | DMSO | 155 mg/mL (with sonication) | 266.34 | ~582.0 mM | [2] |

| 17β-Estradiol | Ethanol | ~2.5 mg/mL | 272.38 | ~9.2 mM |

Experimental Protocols

This section details the step-by-step procedures for preparing this compound stock and working solutions.

Protocol for Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol is based on the solubility of the related compound, Diethylstilbestrol (DES), in ethanol, which is approximately 30 mg/mL[1]. A 10 mM stock solution of this compound (molar mass: 296.41 g/mol ) corresponds to 2.96 mg/mL, which is well within this estimated solubility limit.

Step 1: Weighing this compound

-

Tare a sterile, amber glass vial on an analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mM stock solution, weigh 29.64 mg of this compound. Calculation: 0.010 mol/L * 0.010 L * 296.41 g/mol = 0.02964 g = 29.64 mg

Step 2: Dissolution in Ethanol

-

Add a small volume of anhydrous ethanol to the vial containing the this compound powder (e.g., 5 mL for a final volume of 10 mL).

-

Cap the vial tightly and vortex the solution for 30-60 seconds.

-

If the powder is not fully dissolved, place the vial in a sonicator water bath at room temperature for 5-10 minutes.

-

Once the this compound is completely dissolved, add ethanol to reach the final desired volume (e.g., 10 mL).

-

Vortex the solution again to ensure homogeneity.

Step 3: Sterilization (Optional, for cell culture)

-

If the stock solution is intended for cell culture experiments, it must be sterilized.

-

Aseptically draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new, sterile amber glass vial inside a biological safety cabinet.

Step 4: Storage

-

Store the stock solution in tightly sealed amber glass vials to protect it from light.

-

For short-term storage (up to 1 month), store at -20°C.

-

For long-term storage (up to 6 months), store at -80°C[2].

-

Label the vial clearly with the compound name, concentration, solvent, date of preparation, and initials of the preparer.

Protocol for Preparation of a Working Solution in Aqueous Medium

This compound, like other estrogens, is sparingly soluble in aqueous buffers. Therefore, working solutions should be prepared by diluting the ethanol stock solution into the final experimental medium.

Step 1: Pre-Dilution (if necessary)

-

If a very low final concentration is required, it may be necessary to perform an intermediate dilution of the stock solution in ethanol to avoid precipitation.

Step 2: Final Dilution

-

Warm the desired aqueous medium (e.g., cell culture medium, PBS) to the appropriate temperature (e.g., 37°C for cell culture).

-

While gently vortexing or swirling the aqueous medium, add the required volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation. Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock solution, add 10 µL of the stock solution to 9.99 mL of the medium.

-

Ensure the final concentration of ethanol in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.

Step 3: Use and Storage

-

Use the freshly prepared aqueous working solution immediately for experiments.

-

It is not recommended to store aqueous solutions of related estrogens for more than one day due to potential instability and precipitation[1].

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway

This compound is a precursor to Diethylstilbestrol (DES), which acts as an estrogen receptor (ER) agonist. Its effects are mediated through both genomic and non-genomic pathways[3][4].

Caption: Simplified signaling pathways of this compound via estrogen receptors.

References

Application Notes: Dimestrol in Hormone Replacement Therapy (HRT) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, also known as diethylstilbestrol dimethyl ether, is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group.[1] Historically, it has seen clinical use in hormone therapy for conditions such as delayed female puberty, hypogonadism, and the management of menopausal and postmenopausal symptoms.[1] As an estrogen ether, this compound is recognized as a precursor to the highly potent estrogen, diethylstilbestrol (DES). This relationship is central to its mechanism of action and also to its safety profile, which is intrinsically linked to the well-documented adverse effects of DES.[1][2][3]

These application notes provide a summary of quantitative data and detailed experimental protocols relevant to the study of this compound, intended to support research into its pharmacology, efficacy, and potential applications in the context of hormone replacement therapy.

Pharmacology and Mechanism of Action

This compound exerts its biological effects primarily through its metabolic conversion to diethylstilbestrol (DES). DES is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] The mechanism follows the classical pathway for estrogenic action:

-

Cellular Entry: Being lipophilic, DES diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: Within the cytoplasm, DES binds with high affinity to estrogen receptors (ERs).

-

Dimerization and Translocation: The ligand-receptor complex dimerizes and translocates into the nucleus.

-

Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Cellular Response: This binding initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen in various tissues.[5]

Quantitative Data Summary